
1alpha,2alpha-Epoxyhexahydrocannabinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1alpha,2alpha-Epoxyhexahydrocannabinol is a synthetic cannabinoid derivative It is structurally related to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1alpha,2alpha-Epoxyhexahydrocannabinol can be synthesized through several chemical pathways. One common method involves the epoxidation of hexahydrocannabinol using peracids or other oxidizing agents. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the epoxy group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced reaction vessels, and continuous monitoring of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1alpha,2alpha-Epoxyhexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Hydroxylated derivatives: Formed through oxidation.
Diols: Resulting from reduction.
Substituted derivatives: Produced via nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
1alpha,2alpha-Epoxyhexahydrocannabinol has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of epoxy groups and their interactions with various reagents.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1alpha,2alpha-Epoxyhexahydrocannabinol involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in various effects, including changes in pain perception, inflammation, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
1alpha,2alpha-Epoxyhexahydrocannabinol is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Hexahydrocannabinol (HHC): A hydrogenated derivative of THC with different binding affinities to cannabinoid receptors.
Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, differing in its double bond position and overall structure.
Cannabidiol (CBD): A non-psychoactive cannabinoid with distinct therapeutic properties.
The uniqueness of this compound lies in its epoxy group, which imparts different chemical reactivity and potential biological effects compared to its analogs.
Eigenschaften
CAS-Nummer |
56687-60-6 |
|---|---|
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
9,9,13-trimethyl-5-pentyl-8,14-dioxatetracyclo[8.5.0.02,7.013,15]pentadeca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-13-11-15(22)18-16(12-13)23-20(2,3)14-9-10-21(4)19(24-21)17(14)18/h11-12,14,17,19,22H,5-10H2,1-4H3 |
InChI-Schlüssel |
VSQGBNUBIDZRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C2C3C(CCC4(C3O4)C)C(OC2=C1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



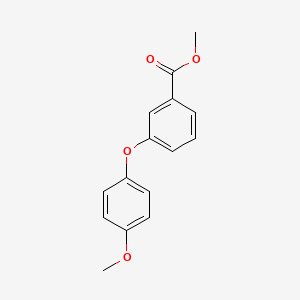
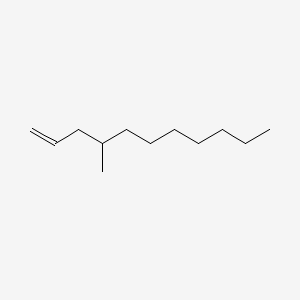


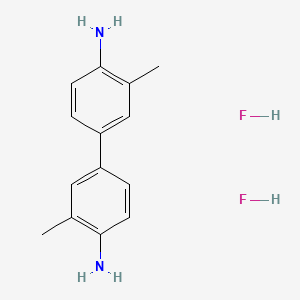

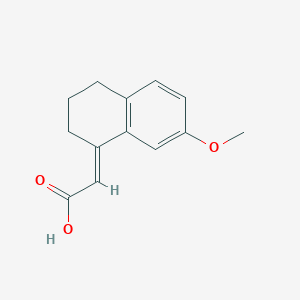
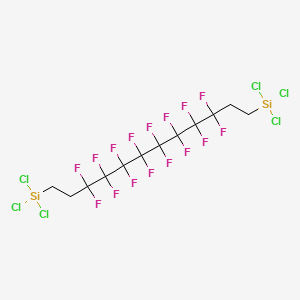

![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)


![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
